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Compound of Interest

Compound Name: (S)-2-(3-methoxyphenyl)piperidine
Cat. No.: B11723369
Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]

o Compound Name: (S)-2-(3-methoxyphenyl)piperidine[1][2]
¢ CAS Number: 920588-03-0 (Generic/Racemic: 32040-06-5)
e Molecular Formula: C12H17NOJ[1][3][4][5]

» Molecular Weight: 191.27 g/mol [1][2][5]

o Stereochemistry: The (S)-enantiomer is the eutomer for several substituted piperidine
scaffolds. It is typically isolated via chiral resolution of the racemate or asymmetric
hydrogenation of the corresponding pyridine.

Structural Significance

The 2-arylpiperidine motif exhibits a rigid chair conformation where the bulky aryl group prefers
the equatorial position to minimize 1,3-diaxial strain. This conformational preference is distinct
in the NMR spectrum (large vicinal coupling constants for the benzylic proton).
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Spectroscopic Data Tables

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Proton)
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Piperidine

H-3,4,5 1.45-1.95 m 6H - fing
methylene
envelope.

13C NMR Data (Carbon)

Position Shift (6 ppm) Assignment

C-3 159.8 Aromatic C-O (Ipso)

Cc-1 146.5 Aromatic C-Linker (Ipso)

C-5' 129.4 Aromatic CH (Meta)

C-6' 119.2 Aromatic CH

Cc-2' 1125 Aromatic CH (Ortho to OMe)

c-4 111.8 Aromatic CH (Para)

C-2 62.4 Chiral Methine (Benzylic)

OCHs 55.2 Methoxy Carbon

C-6 47.6 Methylene adjacent to N

C-3 34.5 Methylene beta to N

C-5 25.8 Methylene gamma to N

C-4 25.1 Methylene deltato N

B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11723369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

lon miz Identity Notes

Base peak in ESI.

[M+H]*+ 192.14 Molecular lon
Matches C12H1sNO*.

] Common in salt-rich
[M+Na]* 214.12 Sodium Adduct
buffers.

Loss of piperidine ring

Tropylium-like
Fragment 121.06 CsHoO* (Tropy

methoxybenzyl

cation).

C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat Oil/Solid)

3310 cm~1: N-H stretching (Secondary amine, broad/weak).

2930, 2855 cm~1; C-H stretching (Aliphatic piperidine ring).

1600, 1585 cm~1: C=C Aromatic ring stretching.

1260, 1045 cm~1: C-O stretching (Aryl alkyl ether).

780, 695 cm~1: Ar-H bending (Meta-substituted benzene pattern).
D. Optical Rotation[10][11]
» Specific Rotation:

to

(

or
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» Note: The (S)-enantiomer of 2-arylpiperidines is typically dextrorotatory (+), analogous to (S)-
coniine and (S)-2-phenylpiperidine.

Experimental Protocols
Protocol 1: Synthesis & Isolation Workflow

The highest purity (S)-enantiomer is obtained via the hydrogenation of the corresponding
pyridine followed by Classical Chiral Resolution.

Step A: Hydrogenation

e Reactant: Dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq) in Glacial Acetic Acid.

Catalyst: Add PtO2 (Adams' Catalyst, 5 mol%).

Condition: Hydrogenate at 40-60 psi Hz for 12 hours.

Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12. Extract with DCM.

Result: Racemic 2-(3-methoxyphenyl)piperidine.[3][5]

Step B: Chiral Resolution (The "Self-Validating" Step)

e Resolution Agent: Use (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).
» Solvent: Hot Ethanol/Acetone mixture (typically 9:1).

o Crystallization: Mix racemate (1.0 eq) and D-DTTA (1.0 eq). Heat to reflux until clear, then
cool slowly to 4°C.

« Filtration: Collect the precipitate. This is the diastereomeric salt of the (S)-amine.

e Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (MgSOa4) and
concentrate.

» Validation: Check Optical Rotation. If

is positive (+), you have the (S)-enantiomer.
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Protocol 2: NMR Sample Preparation

e Mass: 10-15 mg of free base oil.

e Solvent: 0.6 mL CDCIs (neutralized with basic alumina if the amine is acid-sensitive, though

this compound is stable).
o Reference: TMS (0.00 ppm) or residual CHCIs (7.26 ppm).

Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow from synthesis to spectroscopic validation,
highlighting the critical decision points for stereochemical control.
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Caption: Workflow for the synthesis, resolution, and spectroscopic validation of (S)-2-(3-
methoxyphenyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of
(S)-2-(3-methoxyphenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11723369/docs#comprehensive-spectroscopic-
characterization-of-s-2-3-methoxyphenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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